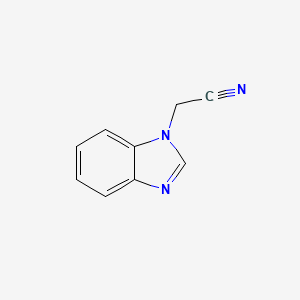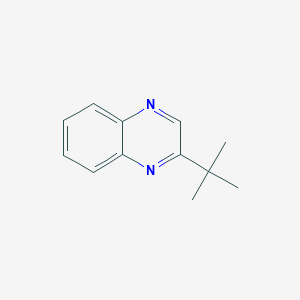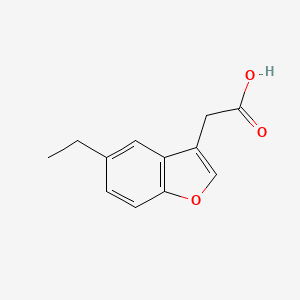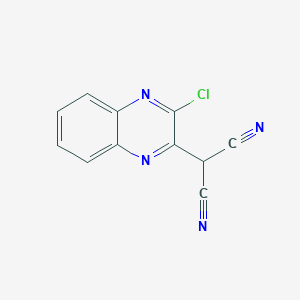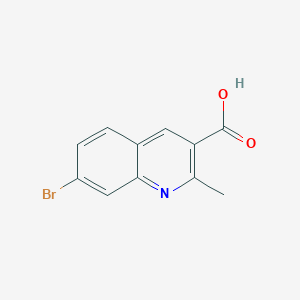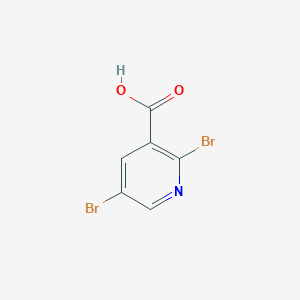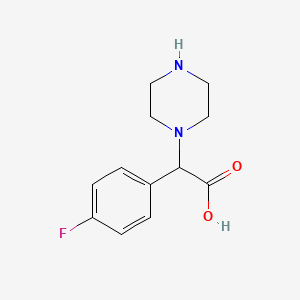
(4-Fluorophenyl)(piperazin-1-yl)acetic acid
Overview
Description
“(4-Fluorophenyl)(piperazin-1-yl)acetic acid” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” and its derivatives involves metal-catalyzed reactions . The role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of these compounds is significant .
Molecular Structure Analysis
The molecular formula of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” is C18H18F2N2O2 . Its molecular weight is 332.34 .
Chemical Reactions Analysis
The compound “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” and its derivatives have been involved in various chemical reactions. For instance, the compound has been used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluorophenyl)(piperazin-1-yl)acetic acid” are not fully detailed in the available resources .
Scientific Research Applications
Synthesis Applications
Flunarizine Synthesis : This compound is a key intermediate in the synthesis of Flunarizine, a drug used for migraines, dizziness, vestibular disorders, and epilepsy. It is produced through various synthesis methods, including regioselective metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of Anticonvulsant Agents : Derivatives of this compound have been synthesized and tested for anticonvulsant properties, showing significant effectiveness in seizure models (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Biochemical Applications
Urease Inhibitory Activity : Mononuclear complexes with this compound have been tested for urease inhibitory activity, with one showing better activity than the positive reference (Chen et al., 2016).
Docking Studies for Medicinal Chemistry : Piperazine-1-yl-1H-indazole derivatives, related to this compound, have been synthesized and analyzed for potential medicinal applications using docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Chemical Analysis and Quality Control
Assay Method for Quality Control : A high-performance liquid chromatographic assay method was developed for quality control and stability studies of a related compound (Dwivedi, Saxena, Saxena, & Singh, 2003).
Characterization and Biological Evaluation : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, with subsequent biological evaluation for antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Pharmacological Applications
Antioxidant Properties : Derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment were tested for their antioxidant profile, showing promising results (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Biginelli Synthesis and Characterization : Dihydropyrimidinone derivatives containing piperazine/morpholine moiety were synthesized and characterized, demonstrating the compound's versatility in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYYYIYCBGQARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(piperazin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)
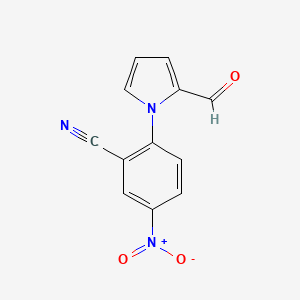
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
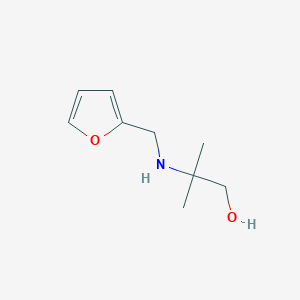
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)
